molecular formula C14H18O2 B14301381 1-{[(Hex-5-yn-1-yl)oxy]methyl}-4-methoxybenzene CAS No. 123186-35-6

1-{[(Hex-5-yn-1-yl)oxy]methyl}-4-methoxybenzene

Cat. No.: B14301381
CAS No.: 123186-35-6
M. Wt: 218.29 g/mol
InChI Key: SNNQEJDARURQIT-UHFFFAOYSA-N
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Description

1-{[(Hex-5-yn-1-yl)oxy]methyl}-4-methoxybenzene is an organic compound characterized by its unique structure, which includes a hex-5-yn-1-yl group attached to a methoxybenzene ring through an oxy-methyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(Hex-5-yn-1-yl)oxy]methyl}-4-methoxybenzene typically involves the reaction of hex-5-yn-1-ol with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-{[(Hex-5-yn-1-yl)oxy]methyl}-4-methoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkane.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, facilitated by the presence of the methoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkanes.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

1-{[(Hex-5-yn-1-yl)oxy]methyl}-4-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its role in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-{[(Hex-5-yn-1-yl)oxy]methyl}-4-methoxybenzene involves its interaction with molecular targets through its functional groups. The alkyne group can participate in click chemistry reactions, while the methoxybenzene ring can engage in π-π interactions with aromatic systems. These interactions facilitate the compound’s incorporation into larger molecular frameworks and its activity in various chemical processes.

Comparison with Similar Compounds

  • 1-{[(Hex-5-yn-1-yl)oxy]methyl}benzene
  • 4-methoxybenzyl alcohol
  • Hex-5-yn-1-ol

Uniqueness: 1-{[(Hex-5-yn-1-yl)oxy]methyl}-4-methoxybenzene is unique due to the presence of both an alkyne group and a methoxybenzene ring, which confer distinct reactivity and interaction profiles. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

CAS No.

123186-35-6

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

1-(hex-5-ynoxymethyl)-4-methoxybenzene

InChI

InChI=1S/C14H18O2/c1-3-4-5-6-11-16-12-13-7-9-14(15-2)10-8-13/h1,7-10H,4-6,11-12H2,2H3

InChI Key

SNNQEJDARURQIT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COCCCCC#C

Origin of Product

United States

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